molecular formula C13H20BClN2O3 B1434266 (3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid CAS No. 1704074-20-3

(3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid

Cat. No. B1434266
M. Wt: 298.57 g/mol
InChI Key: MAXIEUJJRXPFOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through catalytic protodeboronation of pinacol boronic esters . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular formula of this compound is C11H17BN2O2 . It contains a boronic acid group attached to a phenyl ring, which is further substituted with a methylpiperazine group and a chloro group.


Chemical Reactions Analysis

Boronic acids and their derivatives are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .

Scientific Research Applications

Chemical Synthesis and Drug Development

This boronic acid derivative is a cornerstone in the synthesis of complex molecules, particularly in the development of new pharmacological agents. Its unique structure enables it to participate in Suzuki coupling reactions, a pivotal method in modern organic synthesis for forming carbon-carbon bonds. This reaction is instrumental in constructing biologically active compounds and potential therapeutic agents. For instance, boronic acids are crucial in synthesizing kinase inhibitors, which play a significant role in targeted cancer therapies. They serve as intermediates in crafting molecules that can inhibit protein kinases, pivotal enzymes in signal transduction pathways within cells. The manipulation of these pathways can halt the proliferation of cancer cells, showcasing the compound's potential in oncological research (Boschelli et al., 2009).

Future Directions

The future directions in the research and application of boronic acids and their derivatives are vast. They are valuable building blocks in organic synthesis and are used in various chemical reactions . Their unique properties make them suitable for a wide range of applications in medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

[3-chloro-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BClN2O3/c1-16-4-6-17(7-5-16)8-9-20-13-3-2-11(14(18)19)10-12(13)15/h2-3,10,18-19H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXIEUJJRXPFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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